
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and ability to participate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride typically involves “Click” chemistry, a method known for its efficiency and selectivity. One common route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include aqueous solvents and mild temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale “Click” chemistry processes, utilizing automated reactors and continuous flow systems to maximize efficiency and minimize waste. The use of recyclable catalysts and green chemistry principles is also common in industrial settings to ensure sustainability .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the triazole ring.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Typically uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve a variety of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions can include various substituted triazoles, which may have enhanced biological or chemical properties .
Aplicaciones Científicas De Investigación
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazol-3-amine: Used in pharmaceuticals and agrochemicals.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: Known for its antimicrobial properties.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) derivatives: Investigated for their cytotoxic activities.
Uniqueness
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a carbonic anhydrase-II inhibitor sets it apart from other triazole derivatives .
Propiedades
Fórmula molecular |
C5H12Cl2N4 |
|---|---|
Peso molecular |
199.08 g/mol |
Nombre IUPAC |
(1,5-dimethyltriazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-5(3-6)7-8-9(4)2;;/h3,6H2,1-2H3;2*1H |
Clave InChI |
CHPUTMZCQUZEFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1C)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


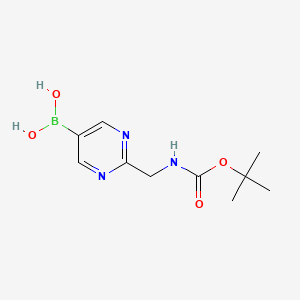
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
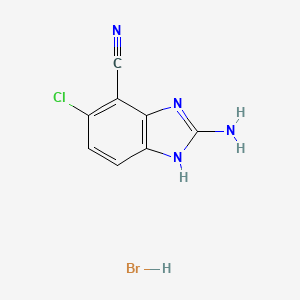
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
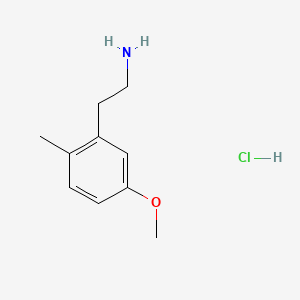
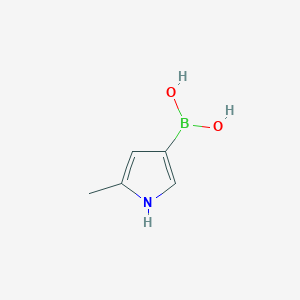
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)
![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
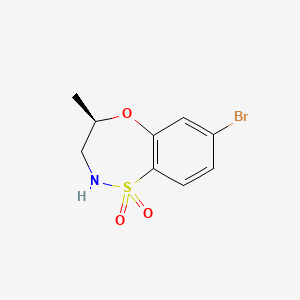


![tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B13471103.png)
![3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13471106.png)
